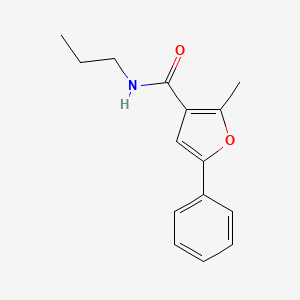

![molecular formula C17H22N2O2 B2825465 N-[2-acetyl-4-(3-methylpiperidin-1-yl)phenyl]prop-2-enamide CAS No. 2270918-79-9](/img/structure/B2825465.png)

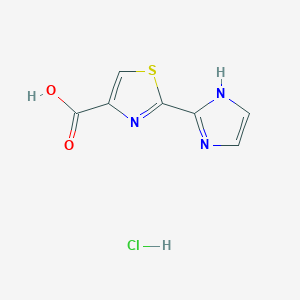

N-[2-acetyl-4-(3-methylpiperidin-1-yl)phenyl]prop-2-enamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[2-acetyl-4-(3-methylpiperidin-1-yl)phenyl]prop-2-enamide is a compound that falls under the category of fentanyl analogues . Fentanyl analogues are a group of compounds that have been developed for legitimate medical use and have also been sold as designer drugs . The structural variations among fentanyl-related substances can impart profound pharmacological differences between these drugs, especially with respect to potency and efficacy .

Synthesis Analysis

The synthesis of compounds similar to this compound often involves the use of piperidine derivatives . Piperidine is an organic heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds, including medicinal products . Compounds with a piperidine moiety show a wide variety of biological activities .Wissenschaftliche Forschungsanwendungen

Histone Deacetylase Inhibition and Anticancer Potential

N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) is an isotype-selective small molecule histone deacetylase (HDAC) inhibitor. It exhibits promising anticancer activity by blocking cancer cell proliferation and inducing apoptosis. This compound is orally bioavailable and has shown significant antitumor activity in vivo, leading to its entry into clinical trials (Zhou et al., 2008).

Chemoselective Thionation-Cyclization of Functionalized Enamides

A study describes an efficient route to synthesize 2-phenyl/(2-thienyl)-5-(het)aryl/(methylthio)-4-functionalized thiazoles via a chemoselective thionation-cyclization process. This process involves highly functionalized enamides, demonstrating the compound's versatility in synthetic chemistry (Kumar et al., 2013).

Computation of Stable Conformations

Research on the computation of stable conformations for formamide and its methyl derivatives, including N-methyl-N-acetyl-aminoacidamides, contributes to the understanding of molecular behavior. The study uses the EPEN/2-model for peptide investigation, aligning calculated conformations with experimental results (Walther, 1987).

Fragmentation Pattern Analysis

The study of the fragmentation pattern of a similar compound, N-(4-aminobutyl)-3-(4-hydroxyphenyl)prop-2-enamide, reveals insights into ion formation and neighboring group participation. This research aids in understanding the molecular structure and behavior in mass spectrometry (Bigler & Hesse, 1995).

Enamine Ketones Interaction with Aryl Isothiocyanates

A study on the reaction of aryl isocyanates with enamino ketones, derived from secondary amines, contributes to the field of organic chemistry. It explores the formation of various adducts and their tautomeric states, broadening the understanding of chemical reactions involving enamides (Tsuge & Inaba, 1973).

NK2 Receptor Antagonist Binding Site Mapping

The study of SR 48968, a non-peptidic antagonist of the NK2 receptor, highlights the use of N-Methyl-N-[4-(4-acetamido-4-phenylpiperidinyl)-2S-(3,4-dichlorophenyl) butyl]benzamide in identifying antagonist binding sites. This research is significant in receptor binding and drug discovery (Kersey et al., 1996).

Safety and Hazards

In the United States, the Drug Enforcement Administration placed the broadly defined class of “Fentanyl-Related Substances” on the list of Schedule I drugs in 2018, making it illegal to manufacture, distribute, or possess fentanyl analogs . Temporary control of fentanyl-related substances in Schedule I was extended through December 31, 2024 .

Eigenschaften

IUPAC Name |

N-[2-acetyl-4-(3-methylpiperidin-1-yl)phenyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2/c1-4-17(21)18-16-8-7-14(10-15(16)13(3)20)19-9-5-6-12(2)11-19/h4,7-8,10,12H,1,5-6,9,11H2,2-3H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLGNWXMDGSYFIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=CC(=C(C=C2)NC(=O)C=C)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-3-hydroxy-5-(pyridin-3-yl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one](/img/structure/B2825382.png)

![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-2-yl)methanone](/img/structure/B2825384.png)

![2-Chloro-6-[(4-chlorophenyl)sulfanyl]benzonitrile](/img/structure/B2825385.png)

![methyl 2-[9-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2825386.png)

![tert-Butyl 3-oxo-2,3,4,5,7,8-hexahydropyrazolo[3,4-d]azepine-6(1H)-carboxylate](/img/structure/B2825389.png)

![5-(2-Bicyclo[2.2.1]heptanyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2825391.png)

![N-(2-chloro-4-fluorophenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2825396.png)

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2825399.png)

![(Z)-2-(pyridin-4-ylmethylene)-8-(thiophen-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2825404.png)